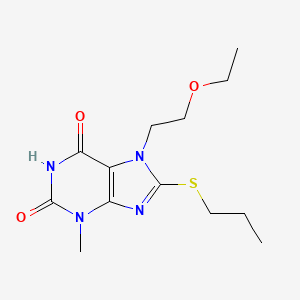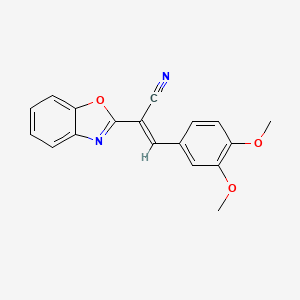
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the family of benzoxazole derivatives, which have been shown to exhibit a range of biological activities. In
科学的研究の応用
Mechanisms of Lignin Model Compound Acidolysis
One study reviews the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, including a similar compound with structural relevance. The study highlights the significance of the γ-hydroxymethyl group in the reaction mechanisms and identifies an enol ether compound as a product of acidolysis, suggesting diverse mechanisms depending on the acidic conditions used. This research underscores the complexity and significance of understanding such mechanisms for lignin model compounds, which could impact the development of novel materials or chemical processes (Yokoyama, 2015).
Microwave-assisted Synthesis of Benzoxazoles
Another focus area is the microwave-assisted synthesis of benzoxazoles, highlighting the technique's efficiency in producing benzoxazole derivatives. This method is noted for its ability to increase diversity and speed in chemical synthesis, offering a promising avenue for the efficient production of benzoxazole and its derivatives, which are crucial in medicinal chemistry and material science. The review indicates the significance of benzoxazole systems in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners, emphasizing the ongoing need for fast and efficient synthesis methods (Özil & Menteşe, 2020).
Synthesis and Evaluation of Benzoxazole Derivatives
Research into the synthesis and pharmacological evaluation of 2-arylthio-benzazoles (including benzothiazoles, benzoxazoles, and benzimidazoles) has demonstrated their diverse biological and pharmacological properties. Efficient strategies for synthesizing these compounds have been explored, with C–S cross-coupling being a prevalent method due to the ease of starting material access and broad substrate scope. This highlights the therapeutic potential of benzoxazole derivatives in various medical applications (Vessally et al., 2018).
Antioxidant and Anti-inflammatory Properties
Investigations into benzofused thiazole derivatives for antioxidant and anti-inflammatory applications illustrate the potential of these compounds in therapeutic settings. Synthesized benzofused thiazole derivatives underwent in vitro evaluations for their activities, indicating that certain derivatives possess distinct anti-inflammatory activity compared to standards. This suggests that benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Application in Organic Light Emitting Diodes (OLEDs)
The development of BODIPY-based materials for application in OLED devices highlights the potential of benzoxazole derivatives in organic optoelectronics. This review provides insights into the structural design and synthesis of BODIPY-based semiconductors for OLEDs, including near-IR emitters promoted by aggregation-induced emission (AIE). Such advancements in material science could pave the way for new, metal-free infrared emitters and enhance the efficiency and application range of OLED technology (Squeo & Pasini, 2020).
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-21-16-8-7-12(10-17(16)22-2)9-13(11-19)18-20-14-5-3-4-6-15(14)23-18/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJMNJEEQNSCL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

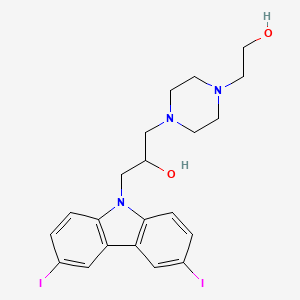
![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)
![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)

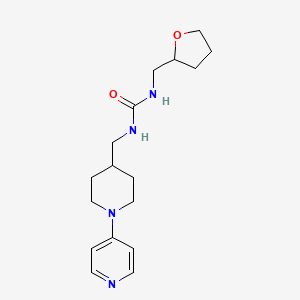
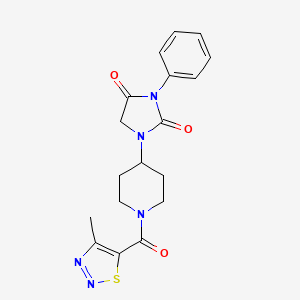


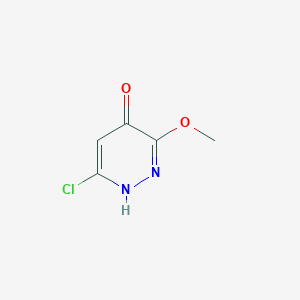
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
